[(4-Chloro-3-fluorophenyl)methyl](2-methylbutan-2-yl)amine
Description
(4-Chloro-3-fluorophenyl)methylamine is a secondary amine featuring a substituted benzyl group and a branched alkyl chain. Its structure comprises:
- Aromatic moiety: A 4-chloro-3-fluorophenyl group, where chlorine and fluorine occupy the para and meta positions, respectively.
- Alkyl chain: A 2-methylbutan-2-yl (tert-pentyl) group attached to the amine nitrogen.
Properties
Molecular Formula |
C12H17ClFN |
|---|---|
Molecular Weight |
229.72 g/mol |
IUPAC Name |
N-[(4-chloro-3-fluorophenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H17ClFN/c1-4-12(2,3)15-8-9-5-6-10(13)11(14)7-9/h5-7,15H,4,8H2,1-3H3 |
InChI Key |
OMUNVMSGUKVCPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluorophenyl)methylamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for (4-Chloro-3-fluorophenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The chloro and fluoro groups can be reduced under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dehalogenated products.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
(4-Chloro-3-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)methylamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro-fluorophenyl and amine groups. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (4-Chloro-3-fluorophenyl)methylamine with four analogs, highlighting structural variations and their implications:
| Compound Name | Aromatic Substituents | Alkyl Chain | Molecular Formula | Molecular Weight | Key Features/Evidence-Based Insights |
|---|---|---|---|---|---|
| (4-Chloro-3-fluorophenyl)methylamine (Target) | 4-Cl, 3-F | 2-methylbutan-2-yl | C₁₂H₁₆ClFN | 231.71 | Dual halogenation may enhance lipophilicity and steric hindrance . |
| (2,4-Dichlorophenyl)methylamine | 2-Cl, 4-Cl | 2-methylbutan-2-yl | C₁₂H₁₆Cl₂N | 248.17 | Dichloro substitution increases hydrophobicity; bulk production noted . |
| (3-Methoxyphenyl)methylamine | 3-OCH₃ | 2-methylbutan-2-yl | C₁₃H₂₁NO | 207.31 | Methoxy group improves solubility but reduces steric bulk . |
| (4-Chlorophenyl)methylamine | 4-Cl | 3-methylbutan-2-yl | C₁₂H₁₈ClN | 211.73 | Altered alkyl chain branching may affect metabolic stability . |
| 1-(4-Fluorophenyl)-3-methylbutan-2-ylamine | 4-F (non-benzyl) | Methyl + branched chain | C₁₂H₁₈FN | 195.28 | Fluorine substitution and chain branching influence pharmacokinetics . |
Structural and Functional Analysis
Halogenation Effects
- The target compound’s 4-Cl, 3-F substitution pattern introduces both electron-withdrawing effects (modulating aromatic reactivity) and increased lipophilicity compared to non-halogenated analogs. This dual substitution is distinct from dichloro (e.g., (2,4-dichlorophenyl)methylamine ) or mono-methoxy (e.g., (3-methoxyphenyl)methylamine ) derivatives.
- Lipophilicity : Halogens generally increase logP values, as seen in ’s HPLC-based lipophilicity studies of chloro-substituted phenyl carbamates. The target’s logP is expected to be higher than methoxy analogs but lower than dichloro derivatives.
Alkyl Chain Modifications
- This contrasts with (4-chlorophenyl)methylamine, where the 3-methylbutan-2-yl chain introduces different branching, possibly altering enzyme binding .
- Compounds with methyl groups on the amine (e.g., 1-(4-fluorophenyl)-3-methylbutan-2-ylamine ) exhibit reduced steric bulk, which may enhance bioavailability but decrease target specificity.
Biological Activity
(4-Chloro-3-fluorophenyl)methylamine is a chemical compound notable for its unique structure, featuring a chlorinated and fluorinated phenyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, making it a candidate for drug development and other therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇ClFN
- Molecular Weight : Approximately 229.72 g/mol
- Structural Features : The compound contains a phenyl ring substituted with chlorine and fluorine atoms, which may influence its chemical reactivity and biological activity.
Synthesis
The synthesis of (4-Chloro-3-fluorophenyl)methylamine typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Phenyl Ring : Utilizing chlorinated and fluorinated precursors.
- Alkylation Reaction : Introducing the branched alkyl chain through nucleophilic substitution.
- Purification : Employing chromatography techniques to isolate the desired product.
Biological Activity
Research indicates that (4-Chloro-3-fluorophenyl)methylamine exhibits significant biological activity through various mechanisms:
Interaction with Biological Targets
Studies have focused on the binding affinity of this compound to specific receptors and enzymes, which may include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with neurotransmitter receptors, influencing signaling pathways.
Pharmacological Studies
-
Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against various strains, including:
- Staphylococcus aureus
- Escherichia coli
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 | Lower than Streptomycin (36.6 ± 0.3) |
| Escherichia coli | 17.0 ± 0.3 | Lower than Streptomycin (29.1 ± 0.2) |
- Cytotoxicity Assays : Additional studies are needed to evaluate the cytotoxic effects on human cell lines, which will help assess safety profiles for potential therapeutic use.
Case Studies
Several case studies have been documented regarding the biological effects of similar compounds:
- A study on a structurally related compound demonstrated significant inhibition of tyrosinase, an enzyme involved in melanin production, indicating potential applications in skin-related therapies .
- Another investigation highlighted the importance of structural modifications in enhancing biological activity, suggesting that the unique combination of halogen substituents in (4-Chloro-3-fluorophenyl)methylamine could lead to improved pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
